3,4-Dichloro-2-(difluoromethoxy)aniline
Overview
Description
3,4-Dichloro-2-(difluoromethoxy)aniline: is an organic compound with the molecular formula C7H5Cl2F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(difluoromethoxy)aniline typically involves the following steps:
Nitration: The starting material, 3,4-dichloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 3,4-Dichloro-2-(difluoromethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
- 3,5-Dichloro-4-(difluoromethoxy)aniline
- 4-(Difluoromethoxy)aniline
- 3,4-Dichloroaniline
Comparison: 3,4-Dichloro-2-(difluoromethoxy)aniline is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the difluoromethoxy group can enhance the compound’s lipophilicity and influence its interaction with biological targets.
Properties
IUPAC Name |
3,4-dichloro-2-(difluoromethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQSBMRTQOEFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC(F)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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